N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Indole Derivative Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Coupling Reactions: The final step involves coupling the indole derivative with the thiazolidinone intermediate using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could serve as a lead compound for drug development. Its multiple functional groups allow for extensive structure-activity relationship (SAR) studies to optimize its pharmacological properties.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The compound’s molecular targets could include enzymes, receptors, or DNA, depending on its bioactivity profile.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and potential bioactivity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, and biological activity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C26H25N3O4S2 |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-15-9-10-17(12-16(15)2)27-21(30)14-28-20-8-4-3-7-19(20)22(24(28)31)23-25(32)29(26(34)35-23)13-18-6-5-11-33-18/h3-4,7-10,12,18H,5-6,11,13-14H2,1-2H3,(H,27,30)/b23-22- |
InChI Key |
JFINEXHVERCSDU-FCQUAONHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O)C |
Origin of Product |
United States |
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